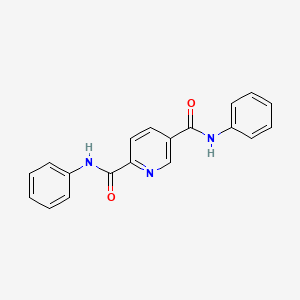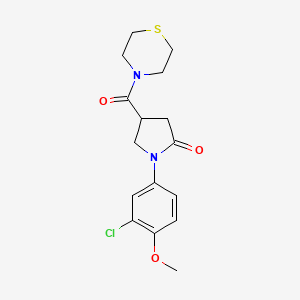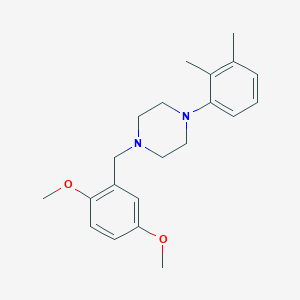![molecular formula C19H26N2O2 B5637540 2-{[(cyclopropylmethyl)(2-methoxyethyl)amino]methyl}-6,8-dimethylquinolin-4-ol](/img/structure/B5637540.png)
2-{[(cyclopropylmethyl)(2-methoxyethyl)amino]methyl}-6,8-dimethylquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis processes related to quinoline compounds have involved various strategies. While there is no direct synthesis information on the exact compound, related compounds have been synthesized through methods such as nucleophilic substitution, aminodehalogenation, and reduction steps. Typically, the synthesis starts with chlorinated or brominated precursors, which then undergo reactions with amines or other agents to introduce new functional groups or change the existing ones (Dyablo et al., 2015).
Molecular Structure Analysis Although specific structural analysis of 2-{[(cyclopropylmethyl)(2-methoxyethyl)amino]methyl}-6,8-dimethylquinolin-4-ol is not available, quinoline derivatives generally exhibit varied molecular structures. These structures are influenced by substitutions on the quinoline ring, which can affect the molecule's electron distribution, reactivity, and interaction with biological targets. Computational methods like density functional theory (DFT) can provide insights into geometric bond lengths and angles, contributing to a deeper understanding of the molecule's chemical behavior (Bai et al., 2012).
Chemical Reactions and Properties Quinoline compounds, including those with cyclopropylmethyl and methoxyethyl substituents, can participate in various chemical reactions. These reactions include cycloadditions, electrophilic and nucleophilic substitutions, and redox reactions. The specific functional groups attached to the quinoline core can significantly influence these chemical behaviors and the compound's overall reactivity (Kutsuma et al., 1972).
Mecanismo De Acción
The mechanism of action of this compound is not known as it is a novel compound with limited information available.
Safety and Hazards
Propiedades
IUPAC Name |
2-[[cyclopropylmethyl(2-methoxyethyl)amino]methyl]-6,8-dimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13-8-14(2)19-17(9-13)18(22)10-16(20-19)12-21(6-7-23-3)11-15-4-5-15/h8-10,15H,4-7,11-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCQABXHIZHJOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(N2)CN(CCOC)CC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(Cyclopropylmethyl)(2-methoxyethyl)amino]methyl}-6,8-dimethylquinolin-4-OL | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-hydroxy-6-methylquinolin-2-yl)methyl]piperazine-1-sulfonamide](/img/structure/B5637466.png)
![1-methyl-N-1-oxaspiro[4.5]dec-3-yl-1H-indole-6-carboxamide](/img/structure/B5637477.png)
![N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B5637485.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B5637494.png)
![N-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5637504.png)

![N-cyclopentyl-2-[(6-methyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5637513.png)

![8-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5637528.png)

![1-{[3-cyclopentyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B5637537.png)
![8-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5637548.png)
![2-methoxy-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5637551.png)